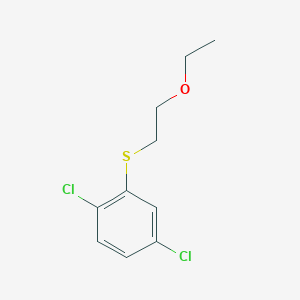
2,5-Dichlorophenyl 2-ethoxyethylsulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichlorophenyl 2-ethoxyethylsulfide is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, an ethoxyethyl group, and a sulfide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide typically involves the reaction of 2,5-dichlorophenol with 2-chloroethyl ethyl sulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2,5-Dichlorophenyl 2-ethoxyethylsulfide undergoes several types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles
Major Products Formed
Oxidation: 2,5-Dichlorophenyl 2-ethoxyethyl sulfoxide, 2,5-Dichlorophenyl 2-ethoxyethyl sulfone
Reduction: 2,5-Dichlorophenyl 2-ethoxyethyl thiol
Substitution: Various substituted phenyl derivatives
科学研究应用
2,5-Dichlorophenyl 2-ethoxyethylsulfide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. Researchers explore its interactions with biological systems to develop new therapeutic agents.
Medicine: Studied for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 2,5-Dichlorophenyl 2-ethoxyethylsulfide involves its interaction with specific molecular targets and pathways. The compound’s sulfide group can undergo oxidation to form reactive intermediates, which may interact with cellular components. These interactions can lead to the disruption of cellular processes, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2,3-Dichlorophenyl 2-ethoxyethylsulfide
- 2,4-Dichlorophenyl 2-ethoxyethylsulfide
- 2,6-Dichlorophenyl 2-ethoxyethylsulfide
- 3,4-Dichlorophenyl 2-ethoxyethylsulfide
- 3,5-Dichlorophenyl 2-ethoxyethylsulfide
Uniqueness
2,5-Dichlorophenyl 2-ethoxyethylsulfide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the ethoxyethyl group and sulfide linkage further distinguishes it from other dichlorophenyl derivatives, providing unique properties that can be exploited in various applications.
属性
IUPAC Name |
1,4-dichloro-2-(2-ethoxyethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2OS/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLQQPLOGKTDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
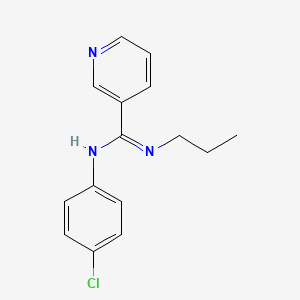
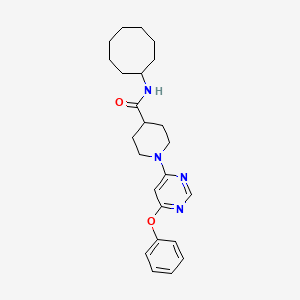
![2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2392122.png)
![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)


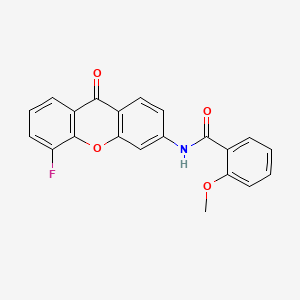
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide](/img/structure/B2392131.png)

![N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2392135.png)
![4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2392136.png)
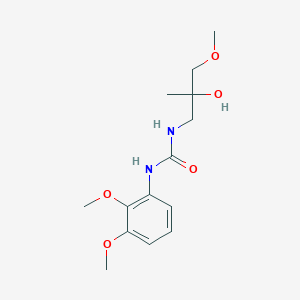

![2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2392141.png)
